

## (-)-Chelidonine: A Technical Whitepaper on its Antiviral and Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(-)-Chelidonine is a prominent benzophenanthridine alkaloid isolated from Chelidonium majus (greater celandine), a plant with a long history in traditional medicine. Modern scientific inquiry has begun to validate its therapeutic potential, revealing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and notably, antiviral and antimicrobial properties. This technical guide provides an in-depth analysis of the antiviral and antimicrobial efficacy of (-)-Chelidonine, presenting quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action through signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

#### **Antiviral Spectrum of (-)-Chelidonine**

**(-)-Chelidonine** has demonstrated inhibitory effects against a range of viruses. Its antiviral mechanisms often involve interference with viral replication, protein synthesis, and induction of host resistance.

#### **Quantitative Antiviral Data**

The following table summarizes the quantitative data on the antiviral activity of **(-)-Chelidonine** and related extracts. While specific IC50 values for pure **(-)-chelidonine** are not extensively



reported in the available literature, the data provides insights into its potential.

| Virus<br>Family/Spe<br>cies                                 | Assay Type                           | Compound/<br>Extract      | Concentrati<br>on/Metric | Result                                                                                                                       | Reference |
|-------------------------------------------------------------|--------------------------------------|---------------------------|--------------------------|------------------------------------------------------------------------------------------------------------------------------|-----------|
| Herpesviridae<br>/ Herpes<br>Simplex<br>Virus-1 (HSV-<br>1) | TCID50<br>Assay                      | C. majus L.<br>Extract    | 1000 μg/mL               | Non-toxic to Vero cells; inhibited HSV-1 growth. Virus titer dropped from 10^6.7 to 10^3.2 TCID50/mL 1 hour post- infection. | [1]       |
| Papillomaviri<br>dae / Human<br>Papillomaviru<br>s (HPV)    | Pseudovirion<br>Infectivity<br>Assay | C. majus<br>Latex (Crude) | Not specified            | Reduced<br>HPV<br>pseudoviral<br>particle<br>infectivity by<br>72.5%.                                                        | [2]       |
| Virgaviridae /<br>Tobacco<br>Mosaic Virus<br>(TMV)          | Induced<br>Resistance<br>Assay       | (-)-<br>Chelidonine       | 0.1 mg/mL                | Provided 54.90% and 64.45% inhibition through induced resistance in two tobacco species.                                     | [3]       |

## **Mechanism of Antiviral Action**



Herpes Simplex Virus-1 (HSV-1): Studies on Chelidonium majus extracts, rich in chelidonine, indicate that the antiviral activity against HSV-1 is most effective when applied during and after viral infection. The extract appears to inhibit viral growth and development within host cells.[1] Further investigation suggests that the mechanism may involve the prevention of viral gene expression at the transcription or translation level, as evidenced by a significant reduction in viral protein synthesis.

Human Papillomavirus (HPV): The components of C. majus latex, including alkaloids like chelidonine, have been shown to decrease HPV infectivity.[2] The primary mechanism involves the inhibition of viral oncogene (E6 and E7) expression at both the mRNA and protein levels.[2] Interestingly, the latex components do not appear to affect the stability of viral structural proteins or inhibit the attachment of the virus to the cell surface, suggesting the activity is intracellular.[2]

#### **Antimicrobial Spectrum of (-)-Chelidonine**

**(-)-Chelidonine** exhibits significant activity against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative species, as well as fungi.

#### **Quantitative Antimicrobial Data**

The antimicrobial efficacy of **(-)-Chelidonine** and C. majus extracts is detailed in the table below, presenting Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC).



| Microorg<br>anism             | Strain                            | Assay<br>Type              | Compoun<br>d/Extract                       | MIC                              | МВС               | Referenc<br>e |
|-------------------------------|-----------------------------------|----------------------------|--------------------------------------------|----------------------------------|-------------------|---------------|
| Bacteria                      |                                   |                            |                                            |                                  |                   |               |
| Staphyloco<br>ccus<br>aureus  | ATCC<br>6538                      | Broth<br>Microdilutio<br>n | (-)-<br>Chelidonin<br>e                    | 62.5 mg/L                        | Not<br>Reported   | [4]           |
| Pseudomo<br>nas<br>aeruginosa | ATCC<br>14452                     | Broth<br>Microdilutio<br>n | (-)-<br>Chelidonin<br>e                    | >125 mg/L                        | Not<br>Reported   | [4]           |
| Helicobact<br>er pylori       | 8064<br>(Multidrug-<br>Resistant) | Broth<br>Microdilutio<br>n | C. majus Undergrou nd Parts Extract (A4/2) | 128 μg/mL                        | 256 μg/mL         | [5]           |
| Escherichi<br>a coli          | Not<br>Specified                  | Disk<br>Diffusion          | C. majus<br>50%<br>Ointment                | 12 mm<br>(Zone of<br>Inhibition) | Not<br>Applicable | [6]           |
| Pseudomo<br>nas<br>aeruginosa | Not<br>Specified                  | Disk<br>Diffusion          | C. majus<br>50%<br>Ointment                | 13 mm<br>(Zone of<br>Inhibition) | Not<br>Applicable | [6]           |
| Fungi                         |                                   |                            |                                            |                                  |                   |               |
| Candida<br>albicans           | ATCC<br>10231                     | Broth<br>Microdilutio<br>n | (-)-<br>Chelidonin<br>e                    | 62.5 mg/L                        | Not<br>Reported   | [4]           |

#### **Mechanism of Antimicrobial Action**

The antimicrobial mechanism of chelidonine is linked to its chemical structure. While some related alkaloids like sanguinarine and chelerythrine are known to intercalate with DNA, chelidonine has a negligible effect on DNA intercalation.[7][8] This suggests a different primary mechanism of action. Its activity may be enhanced when combined with other alkaloids,



indicating potential synergistic effects.[4] Against Staphylococcus aureus, chelidonine is one of several active alkaloids, though sanguinarine shows the most potent activity in some studies.[4]

#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the standard protocols used to determine the antiviral and antimicrobial activity of compounds like **(-)-Chelidonine**.

#### **Antiviral Activity: Plaque Reduction Assay**

The Plaque Reduction Assay is the standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[9]

- Cell Culture: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
- Virus Inoculum Preparation: The virus stock is diluted to a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units, PFU).
- Infection and Treatment: The culture medium is aspirated from the cell monolayers. The
  diluted virus is mixed with varying concentrations of the test compound (e.g., (-)Chelidonine) and incubated. This mixture is then added to the cell monolayers.[9]
- Adsorption: The plates are incubated for 1-2 hours to allow for viral adsorption to the cells.
   [10]
- Overlay Application: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose). This restricts the spread of progeny virions, leading to the formation of localized plaques.[9][11]
- Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[9]
- Fixation and Staining: The cells are fixed (e.g., with 10% formalin) and stained (e.g., with 0.1% Crystal Violet). Plaques appear as clear zones against a background of stained, uninfected cells.[9]



Plaque Counting and Analysis: The number of plaques in each well is counted. The
concentration of the antiviral agent required to reduce the number of plaques by 50% (IC50)
is then calculated from a dose-response curve.[9]

#### **Antimicrobial Activity: Broth Microdilution Method**

The Broth Microdilution Method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

- Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., (-)-Chelidonine) is prepared. Serial two-fold dilutions are made in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[12][13]
- Inoculum Preparation: A standardized suspension of the test microorganism is prepared to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL). This suspension is then diluted to the final testing concentration.[12]
- Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial or fungal suspension.[13]
- Controls: Appropriate controls are included: a growth control (broth and inoculum, no agent),
   a sterility control (broth only), and quality control strains with known susceptibility.[13]
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[14]
- MIC Determination: The plates are examined for visible growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[12][13]
- MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in no growth on the sub-culture, indicating bacterial death.

## **Signaling Pathways and Mechanisms of Action**



**(-)-Chelidonine** exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and apoptosis.

#### Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF- $\kappa$ B) pathway is a critical regulator of inflammation. **(-)-Chelidonine** has been shown to inhibit this pathway.[15] [16] Upon stimulation by agents like TNF- $\alpha$ , the I $\kappa$ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF- $\kappa$ B (I $\kappa$ B $\alpha$ ). This releases the p65/p50 NF- $\kappa$ B dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Chelidonine intervenes by inhibiting the phosphorylation and degradation of I $\kappa$ B $\alpha$ , thereby preventing the nuclear translocation of NF- $\kappa$ B and suppressing the expression of inflammatory target genes.[15][17]



# (-)-Chelidonine's Inhibition of the NF-κB Pathway IκΒα-NF-κB Complex (Inactive)



Click to download full resolution via product page

Caption: Inhibition of TNF- $\alpha$ -induced NF- $\kappa$ B activation by **(-)-Chelidonine**.



#### **Induction of the p53-Mediated Apoptosis Pathway**

The tumor suppressor protein p53 plays a crucial role in cell cycle arrest and apoptosis. (-)-Chelidonine has been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway.[18][19] Chelidonine treatment leads to an upregulation of p53 expression. Activated p53 then transcriptionally activates target genes such as GADD45a (Growth Arrest and DNA Damage-inducible alpha) and p21. The protein p21 induces cell cycle arrest, while GADD45a contributes to apoptosis and further stabilizes p53 in a positive feedback loop. This cascade ultimately leads to the cleavage and activation of executioner caspases, such as Caspase-3, culminating in programmed cell death.[18]



Click to download full resolution via product page

Caption: Activation of the p53 signaling pathway by (-)-Chelidonine leading to apoptosis.



#### Conclusion

(-)-Chelidonine, a key alkaloid from Chelidonium majus, demonstrates a compelling spectrum of antiviral and antimicrobial activities. Its ability to inhibit the growth of clinically relevant bacteria, fungi, and viruses, coupled with its modulatory effects on critical cellular pathways such as NF-κB and p53, underscores its potential as a lead compound for drug development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research. Future studies should focus on elucidating the precise molecular targets of (-)-Chelidonine, exploring its efficacy in in vivo models, and optimizing its structure to enhance potency and selectivity for therapeutic applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. The Activity of Chelidonium majus L. Latex and Its Components on HPV Reveal Insights into the Antiviral Molecular Mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-TMV activity and mode of action of three alkaloids isolated from Chelidonium majus -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rjor.ro [rjor.ro]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Viral Titering-Plaque Assay Protocol Creative Biogene [creative-biogene.com]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol Creative Biolabs [neutab.creative-biolabs.com]







- 12. benchchem.com [benchchem.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. protocols.io [protocols.io]
- 15. Chelidonine inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chelidonine reduces IL-1β-induced inflammation and matrix catabolism in chondrocytes and attenuates cartilage degeneration and synovial inflammation in rats PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chelidonine inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 18. Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(-)-Chelidonine: A Technical Whitepaper on its Antiviral and Antimicrobial Spectrum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161839#antiviral-and-antimicrobial-spectrum-of-chelidonine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com